2h-Perfluoro-5,8,11,14-tetramethyl-3,6,9,12,15-pentaoxaoctadecane

Übersicht

Beschreibung

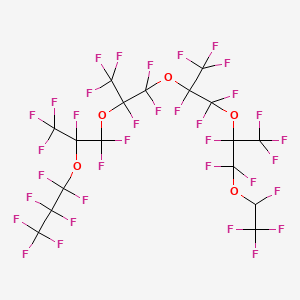

2h-Perfluoro-5,8,11,14-tetramethyl-3,6,9,12,15-pentaoxaoctadecane is a highly fluorinated compound known for its unique chemical properties. It belongs to the class of per- and polyfluoroalkyl substances (PFAS), which are characterized by their strong carbon-fluorine bonds. These compounds are widely used in various industrial applications due to their stability, resistance to degradation, and hydrophobic and lipophobic properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2h-Perfluoro-5,8,11,14-tetramethyl-3,6,9,12,15-pentaoxaoctadecane involves multiple steps, typically starting with the fluorination of precursor compounds. The reaction conditions often require the use of strong fluorinating agents such as elemental fluorine or cobalt trifluoride. The process may involve:

Fluorination of Precursors: Initial fluorination of hydrocarbon precursors to introduce fluorine atoms.

Formation of Trifluoromethyl Groups: Introduction of trifluoromethyl groups through reactions with trifluoromethylating agents.

Assembly of the Final Compound: Sequential addition of fluorinated segments to form the final compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale fluorination processes under controlled conditions. The use of specialized reactors and safety protocols is essential due to the reactivity of fluorinating agents. The production process may also include purification steps to ensure the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2h-Perfluoro-5,8,11,14-tetramethyl-3,6,9,12,15-pentaoxaoctadecane can undergo various chemical reactions, including:

Oxidation: Although highly resistant to oxidation due to its fluorinated nature, it can undergo oxidation under extreme conditions.

Reduction: Reduction reactions are less common but can occur with strong reducing agents.

Substitution: Nucleophilic substitution reactions can occur, particularly at the less fluorinated sites.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or ozone.

Reduction: Strong reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as hydroxide ions or amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of perfluorinated carboxylic acids, while substitution reactions may introduce new functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Building Block

2H-Perfluoro-5,8,11,14-tetramethyl-3,6,9,12,15-pentaoxaoctadecane serves as a versatile building block in organic synthesis. Its unique fluorinated structure allows it to be used in the development of other complex fluorinated compounds. It can facilitate the synthesis of polymers and materials that require specific chemical properties such as hydrophobicity and chemical resistance.

Surface Coatings and Treatments

Due to its low surface energy and excellent chemical stability, this compound is employed in the formulation of surface coatings that are resistant to water and oils. These coatings are particularly valuable in industries where protection from harsh chemicals or environmental conditions is necessary.

Applications in Proteomics

In proteomics research, this compound is utilized for its ability to enhance the solubility and stability of proteins in various assays. It acts as a surfactant that can help solubilize membrane proteins or stabilize protein complexes during analysis.

Fluorinated Materials Development

The compound is significant in the development of fluorinated materials that exhibit unique properties such as high thermal stability and low friction coefficients. These materials are used in applications ranging from aerospace components to high-performance lubricants.

Environmental Applications

Given its stability and resistance to degradation, research is being conducted on the potential use of this compound in environmental applications such as the remediation of contaminated sites where traditional methods may fail due to chemical resistance.

Case Study 1: Use in Coatings

A study published in a leading materials science journal demonstrated that coatings formulated with this compound exhibited superior water-repellent properties compared to traditional coatings. The research highlighted the compound's effectiveness in providing long-lasting protection against corrosion and environmental wear.

Case Study 2: Proteomics Enhancement

In proteomics applications, researchers found that using this compound significantly improved the solubility of difficult-to-dissolve membrane proteins in assays. The study indicated that the enhanced solubility led to better results in mass spectrometry analyses and increased reliability in protein characterization.

Case Study 3: Environmental Remediation Potential

Research exploring the environmental implications of fluorinated compounds suggested that this compound could be used effectively for soil remediation efforts due to its stability against biodegradation. The study provided insights into how its application could mitigate pollution from other hazardous substances.

Wirkmechanismus

The mechanism of action of 2h-Perfluoro-5,8,11,14-tetramethyl-3,6,9,12,15-pentaoxaoctadecane is primarily related to its strong carbon-fluorine bonds. These bonds confer high stability and resistance to degradation, making the compound persistent in the environment. The molecular targets and pathways involved in its interactions with biological systems are still under investigation, but it is known to interact with lipid membranes and proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Perfluorooctanoic acid (PFOA)

- Perfluorooctanesulfonic acid (PFOS)

- Perfluorobutanesulfonic acid (PFBS)

Uniqueness

2h-Perfluoro-5,8,11,14-tetramethyl-3,6,9,12,15-pentaoxaoctadecane is unique due to its specific structure, which includes multiple trifluoromethyl groups and ether linkages. This structure imparts distinct chemical properties, such as enhanced stability and hydrophobicity, compared to other similar compounds.

Biologische Aktivität

2H-Perfluoro-5,8,11,14-tetramethyl-3,6,9,12,15-pentaoxaoctadecane (CAS Number: 37486-69-4) is a highly fluorinated compound with significant applications in various fields, particularly in proteomics and materials science. This article explores its biological activity, chemical properties, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇HF₃₅O₅ |

| Molecular Weight | 950.14 g/mol |

| Boiling Point | 221–225 °C |

| Melting Point | –95 °C |

| Density | 1.765 g/cm³ |

| Flash Point | None |

Biological Activity

The biological activity of this compound is primarily associated with its role in proteomics research and potential applications in drug delivery systems. The compound's unique structure imparts properties such as high stability and low reactivity under physiological conditions.

- Stability in Biological Systems : The fluorinated nature of the compound provides exceptional resistance to metabolic degradation. This stability is crucial for applications requiring prolonged circulation times in biological environments.

- Interaction with Biological Molecules : Preliminary studies suggest that this compound can interact with proteins and lipids due to its amphiphilic characteristics. These interactions may facilitate the formation of micelles or vesicles that can encapsulate therapeutic agents.

- Potential Toxicity : While the compound exhibits beneficial properties for drug delivery and imaging applications, its toxicity profile requires careful assessment. Studies have indicated that fluorinated compounds can accumulate in biological systems and may pose risks depending on dosage and exposure duration.

Case Studies and Research Findings

- Proteomics Applications : Research has highlighted the use of this compound as a solvent in mass spectrometry for protein analysis. Its ability to solubilize hydrophobic proteins enhances detection sensitivity and resolution.

- Drug Delivery Systems : A study demonstrated the efficacy of using this compound as a carrier for hydrophobic drugs. The encapsulation efficiency was significantly higher compared to traditional carriers due to the compound's unique molecular structure.

- Toxicological Studies : Investigations into the toxicity of this compound revealed minimal acute toxicity in vitro; however, chronic exposure studies are necessary to fully understand its long-term effects on human health and the environment.

Eigenschaften

IUPAC Name |

1,1,1,2,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propoxy]-3-(1,2,2,2-tetrafluoroethoxy)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17HF35O5/c18-1(2(19,20)21)53-14(45,46)4(24,9(31,32)33)55-16(49,50)6(26,11(37,38)39)57-17(51,52)7(27,12(40,41)42)56-15(47,48)5(25,10(34,35)36)54-13(43,44)3(22,23)8(28,29)30/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEXQRXXROOSHGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17HF35O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60880406 | |

| Record name | 2H-Tricosafluoro-5,8,11,14-tetrakis(trifluoromethyl)-3,6,9,12,15-pentaoxaoctadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60880406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

950.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 2H-Tricosafluoro-5,8,11,14-tetrakis(trifluoromethyl)-3,6,9,12,15-pentaoxaoctadecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20947 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

37486-69-4 | |

| Record name | 1,1,1,2,4,4,5,7,7,8,10,10,11,13,13,14,16,16,17,17,18,18,18-Tricosafluoro-5,8,11,14-tetrakis(trifluoromethyl)-3,6,9,12,15-pentaoxaoctadecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37486-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Tricosafluoro-5,8,11,14-tetrakis(trifluoromethyl)-3,6,9,12,15-pentaoxaoctadecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037486694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6,9,12,15-Pentaoxaoctadecane, 1,1,1,2,4,4,5,7,7,8,10,10,11,13,13,14,16,16,17,17,18,18,18-tricosafluoro-5,8,11,14-tetrakis(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-Tricosafluoro-5,8,11,14-tetrakis(trifluoromethyl)-3,6,9,12,15-pentaoxaoctadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60880406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-TRICOSAFLUORO-5,8,11,14-TETRAKIS(TRIFLUOROMETHYL)-3,6,9,12,15-PENTAOXAOCTADECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SEF36F005E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.